molecular formula C7H18O2Sn B14377397 [1-(Methoxymethoxy)ethyl](trimethyl)stannane CAS No. 89727-01-5

[1-(Methoxymethoxy)ethyl](trimethyl)stannane

Cat. No.: B14377397
CAS No.: 89727-01-5
M. Wt: 252.93 g/mol
InChI Key: PJZMSQUHCAFEPB-UHFFFAOYSA-N
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Description

1-(Methoxymethoxy)ethylstannane: is an organotin compound characterized by the presence of a tin atom bonded to a [1-(methoxymethoxy)ethyl] group and three methyl groups. Organotin compounds are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-(Methoxymethoxy)ethylstannane can undergo oxidation reactions, typically forming tin oxides or hydroxides.

    Reduction: Reduction reactions are less common but can involve the conversion of the tin center to a lower oxidation state.

    Substitution: This compound can participate in substitution reactions where the [1-(methoxymethoxy)ethyl] group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as halides and nucleophiles like amines or thiols are often used.

Major Products Formed:

Scientific Research Applications

Chemistry:

    Catalysis: 1-(Methoxymethoxy)ethylstannane is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Reagents: It serves as a reagent in the preparation of other organotin compounds.

Biology and Medicine:

    Antimicrobial Agents: Organotin compounds, including 1-(methoxymethoxy)ethylstannane, have shown potential as antimicrobial agents due to their ability to disrupt microbial cell membranes.

Industry:

Mechanism of Action

The mechanism by which 1-(methoxymethoxy)ethylstannane exerts its effects involves the interaction of the tin center with various molecular targets. In biological systems, the tin atom can bind to thiol groups in proteins, disrupting their function and leading to antimicrobial activity. In catalysis, the tin center facilitates the formation of carbon-carbon bonds by stabilizing reaction intermediates .

Comparison with Similar Compounds

    [Tributylstannyl]methanol: Another organotin compound with similar reactivity but different substituents.

    [Trimethyltin] chloride: A simpler organotin compound with only methyl groups attached to the tin atom.

Uniqueness:

Properties

CAS No.

89727-01-5

Molecular Formula

C7H18O2Sn

Molecular Weight

252.93 g/mol

IUPAC Name

1-(methoxymethoxy)ethyl-trimethylstannane

InChI

InChI=1S/C4H9O2.3CH3.Sn/c1-3-6-4-5-2;;;;/h3H,4H2,1-2H3;3*1H3;

InChI Key

PJZMSQUHCAFEPB-UHFFFAOYSA-N

Canonical SMILES

CC(OCOC)[Sn](C)(C)C

Origin of Product

United States

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